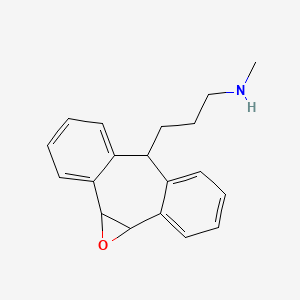

Protriptyline-10,11-epoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Protriptylin-10,11-Epoxid ist ein Metabolit von Protriptylin, einem trizyklischen Antidepressivum. Diese Verbindung entsteht durch den metabolischen Abbau von Protriptylin und wurde in biologischen Proben wie Rattenurin nachgewiesen . Protriptylin selbst wird hauptsächlich zur Behandlung von Depressionen und anderen verwandten Störungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Protriptylin-10,11-Epoxid erfolgt durch die metabolische Umwandlung von Protriptylin. Diese Umwandlung kann in vitro unter Verwendung von Lebermikrosomen oder in vivo in Tiermodellen untersucht werden. Die Isolierung von Protriptylin-10,11-Epoxid aus biologischen Proben erfolgt in der Regel unter Verwendung von Techniken wie Dünnschichtchromatographie (TLC), Gaschromatographie (GLC) und Massenspektrometrie .

Industrielle Produktionsverfahren

Es gibt nur begrenzte Informationen über die industriellen Produktionsverfahren für Protriptylin-10,11-Epoxid. Die Verbindung wird hauptsächlich in einem Forschungskontext untersucht, anstatt in industriellem Maßstab hergestellt zu werden.

Chemische Reaktionsanalyse

Reaktionstypen

Protriptylin-10,11-Epoxid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung in andere Metaboliten wie 10-Hydroxy- und 10,11-Dihydrodiol-Derivate.

Reduktion: Potenzielle Reduktion zurück zu Protriptylin oder anderen verwandten Verbindungen.

Substitution: Mögliche Substitutionsreaktionen, die den Epoxidring betreffen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Untersuchung von Protriptylin-10,11-Epoxid verwendet werden, sind Lebermikrosomen für Stoffwechselstudien sowie analytische Reagenzien für Chromatographie und Massenspektrometrie. Die Bedingungen beinhalten in der Regel kontrollierte Umgebungen, um biologische Systeme zu simulieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Protriptylin-10,11-Epoxid entstehen, sind 10-Hydroxy- und 10,11-Dihydrodiol-Derivate .

Wissenschaftliche Forschungsanwendungen

Protriptylin-10,11-Epoxid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird zur Untersuchung der Stoffwechselwege und Biotransformation von trizyklischen Antidepressiva eingesetzt.

Biologie: Hilft beim Verständnis des metabolischen Schicksals von Protriptylin in biologischen Systemen.

Medizin: Liefert Einblicke in die Pharmakokinetik und Pharmakodynamik von Protriptylin und seinen Metaboliten.

Wirkmechanismus

Der Wirkmechanismus von Protriptylin-10,11-Epoxid ist mit dem seiner Ausgangssubstanz Protriptylin verbunden. Protriptylin wirkt durch Hemmung der Wiederaufnahme von Noradrenalin und Serotonin, wodurch deren Spiegel im Gehirn erhöht werden . Der genaue Wirkmechanismus des Epoxidmetaboliten ist nicht vollständig geklärt, aber es wird vermutet, dass er zu den gesamten pharmakologischen Wirkungen von Protriptylin beiträgt.

Analyse Chemischer Reaktionen

Types of Reactions

Protriptyline-10,11-epoxide can undergo various chemical reactions, including:

Oxidation: Conversion to other metabolites such as 10-hydroxy and 10,11-dihydrodiol derivatives.

Reduction: Potential reduction back to protriptyline or other related compounds.

Substitution: Possible substitution reactions involving the epoxide ring.

Common Reagents and Conditions

Common reagents used in the study of this compound include liver microsomes for metabolic studies, and analytical reagents for chromatography and mass spectrometry. Conditions typically involve controlled environments to simulate biological systems.

Major Products Formed

The major products formed from the reactions of this compound include 10-hydroxy and 10,11-dihydrodiol derivatives .

Wissenschaftliche Forschungsanwendungen

Protriptyline-10,11-epoxide has several scientific research applications:

Chemistry: Used to study the metabolic pathways and biotransformation of tricyclic antidepressants.

Biology: Helps in understanding the metabolic fate of protriptyline in biological systems.

Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of protriptyline and its metabolites.

Industry: Although not widely used industrially, it serves as a reference compound in pharmaceutical research.

Wirkmechanismus

The mechanism of action of Protriptyline-10,11-epoxide is related to its parent compound, protriptyline. Protriptyline acts by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the brain . The exact mechanism of action of the epoxide metabolite is not fully understood, but it is believed to contribute to the overall pharmacological effects of protriptyline.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclobenzaprin-10,11-Epoxid: Ein weiteres Epoxidderivat einer trizyklischen Verbindung, das als Muskelrelaxans eingesetzt wird.

Amitriptylin-10,11-Epoxid: Ein ähnlicher Metabolit eines anderen trizyklischen Antidepressivums, Amitriptylin.

Einzigartigkeit

Protriptylin-10,11-Epoxid ist einzigartig in seinem spezifischen Stoffwechselweg und seiner Rolle in der Pharmakokinetik von Protriptylin. Seine Bildung und die anschließenden Reaktionen liefern wertvolle Einblicke in den Metabolismus von trizyklischen Antidepressiva.

Eigenschaften

CAS-Nummer |

55698-64-1 |

|---|---|

Molekularformel |

C19H21NO |

Molekulargewicht |

279.4 g/mol |

IUPAC-Name |

N-methyl-3-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-yl)propan-1-amine |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-13-14-7-2-4-9-16(14)18-19(21-18)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-20H,6,11-12H2,1H3 |

InChI-Schlüssel |

QPRCDEKYOCHMJL-UHFFFAOYSA-N |

Kanonische SMILES |

CNCCCC1C2=CC=CC=C2C3C(O3)C4=CC=CC=C14 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.